Bemegride
Overview
Description
Bemegride is a central nervous system stimulant that was first synthesized in 1911 . It is primarily used as an antidote for barbiturate poisoning and to induce convulsions in experimental animals . This compound is known for its ability to antagonize the inhibitory effects of barbiturates on the central nervous system .
Mechanism of Action
Target of Action
Bemegride primarily targets the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as an antagonist at the GABAA receptor . This means it binds to the receptor and blocks its action, thereby reducing the inhibitory effects of GABA neurotransmission. This results in an increase in neuronal excitability.
Result of Action
This compound is a central nervous system (CNS) stimulant that is used to induce convulsions in experimental animals . It has also been used as a respiratory stimulant and in the treatment of barbiturate overdose . By blocking the inhibitory action of the GABAA receptor, this compound increases neuronal excitability, which can lead to convulsions.
Biochemical Analysis
Biochemical Properties
Bemegride interacts with various biomolecules in the body. It acts as a chemoreceptor agonist
Cellular Effects
This compound has a significant impact on cellular processes. It is known to stimulate the central nervous system . In the context of barbiturate overdose, it can counteract the depressive effects of barbiturates on the central nervous system
Molecular Mechanism
It is known to act as a central nervous system stimulant
Dosage Effects in Animal Models
This compound is used to induce convulsions in experimental animals
Preparation Methods
The synthesis of bemegride involves the condensation of methylethylketone with two equivalents of cyanoacetamide . The process can be rationalized by assuming an initial aldol condensation of the ketone and active methylene compound, followed by dehydration. This is followed by the conjugate addition of a second molecule of cyanoacetamide, leading to the formation of an iminonitrile intermediate. The final product, this compound, is obtained through decarboxylative hydrolysis under strongly basic conditions .
Chemical Reactions Analysis
Bemegride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Scientific Research Applications
Bemegride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Medicine: It is used as an antidote for barbiturate poisoning and as a respiratory stimulant.
Comparison with Similar Compounds
. Similar compounds include:
Piperidine: A basic nitrogen-containing heterocycle used in organic synthesis.
Glutarimide: A compound with similar structural features used in the synthesis of various pharmaceuticals.
Pentobarbital: A barbiturate with sedative and hypnotic properties, often compared with bemegride due to its opposing effects on the central nervous system.
This compound is unique due to its specific use as an antidote for barbiturate poisoning and its ability to induce convulsions, making it a valuable tool in both medical and research settings .
Properties
IUPAC Name |
4-ethyl-4-methylpiperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-8(2)4-6(10)9-7(11)5-8/h3-5H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRZGUBHBVWWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Record name | BEMEGRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0045250 | |
Record name | Bemegride | |
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Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bemegride is a white crystalline solid. Sublimes at 212 °F and 200 mm pressure. (NTP, 1992) | |
Record name | BEMEGRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | BEMEGRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
64-65-3 | |
Record name | BEMEGRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bemegride | |
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Record name | Bemegride [USP:INN:BAN:JAN] | |
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Record name | Bemegride | |
Source | DrugBank | |
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Record name | bemegride | |
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Record name | 2,6-Piperidinedione, 4-ethyl-4-methyl- | |
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Record name | Bemegride | |
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Record name | Bemegride | |
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Record name | BEMEGRIDE | |
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Melting Point |
259 to 261 °F (NTP, 1992) | |
Record name | BEMEGRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bemegride's primary mechanism of action?
A1: While initially considered a barbiturate antagonist, research suggests this compound acts as a potent central nervous system (CNS) stimulant and convulsant. [] Its action is closer to leptazol than picrotoxin, but not specifically targeting barbiturates. []
Q2: How does this compound affect the central nervous system?
A2: this compound stimulates the CNS, leading to increased neuronal activity. [, ] In animal models, this manifests as EEG changes, reduced barbiturate-induced sleep times, and at higher doses, convulsions. [, , , ]
Q3: What effects does this compound have on primary afferent depolarization?
A3: Research indicates this compound selectively and potently depresses primary afferent depolarization in the frog spinal cord. [, ] Intravenous administration of subconvulsant this compound doses rapidly depressed electrotonic dorsal root potentials, signifying reduced primary afferent depolarization. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol.
Q5: How is this compound absorbed and distributed in the body?
A5: Studies using radiolabeled this compound in animals show rapid absorption and distribution into various tissues, including the brain, muscle, fat, cerebrospinal fluid, aqueous humor, and even the fetus. [, ]
Q6: What is the primary route of this compound elimination?
A6: Approximately two-thirds of a this compound dose is excreted within 24 hours, primarily through bile, feces, and urine. [, ]
Q7: What are the limitations of this compound in treating barbiturate poisoning?
A7: this compound's narrow therapeutic window and potential for inducing adverse effects like vomiting, convulsions, and delirium [] limit its use in treating barbiturate poisoning. Additionally, its efficacy in shortening the duration of coma or hastening barbiturate elimination is not definitively established. []
Q8: What are the potential adverse effects of this compound?
A8: this compound can induce several adverse effects, including vomiting, convulsions, and delirium. [] Its narrow therapeutic index necessitates careful dose titration and monitoring for toxicity.
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